molecular formula C11H12F2O2 B7893009 Tert-butyl 2,6-difluorobenzoate

Tert-butyl 2,6-difluorobenzoate

Cat. No.: B7893009
M. Wt: 214.21 g/mol
InChI Key: PKWSBCQEUNHANG-UHFFFAOYSA-N
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Description

Tert-butyl 2,6-difluorobenzoate: is an organic compound with the molecular formula C11H12F2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,6-difluorobenzoate typically involves the esterification of 2,6-difluorobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Tert-butyl 2,6-difluorobenzoate can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms. Common reagents for these reactions include nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed:

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of 2,6-difluorobenzyl alcohol.

    Oxidation: Formation of 2,6-difluorobenzoic acid or other oxidized derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 2,6-difluorobenzoate is used as a building block in organic synthesis. Its unique reactivity due to the presence of fluorine atoms makes it valuable in the development of new synthetic methodologies and the synthesis of complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in the manufacture of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 2,6-difluorobenzoate in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing fluorine atoms. This activation facilitates nucleophilic attack at the ortho and para positions relative to the fluorine atoms. In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, where the fluorine atoms may play a role in binding affinity and specificity.

Comparison with Similar Compounds

    2,6-Difluorobenzoic Acid: The parent acid of tert-butyl 2,6-difluorobenzoate.

    Methyl 2,6-Difluorobenzoate: An ester derivative with a methyl group instead of a tert-butyl group.

    Ethyl 2,6-Difluorobenzoate: An ester derivative with an ethyl group.

Comparison: this compound is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and physical properties. Compared to methyl or ethyl esters, the tert-butyl ester may exhibit different solubility, boiling point, and steric effects in chemical reactions. The presence of fluorine atoms in all these compounds imparts similar electronic properties, but the size and shape of the ester group can significantly affect their behavior in both chemical and biological contexts.

Properties

IUPAC Name

tert-butyl 2,6-difluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-11(2,3)15-10(14)9-7(12)5-4-6-8(9)13/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWSBCQEUNHANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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